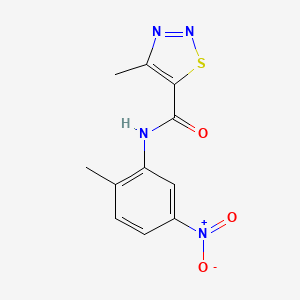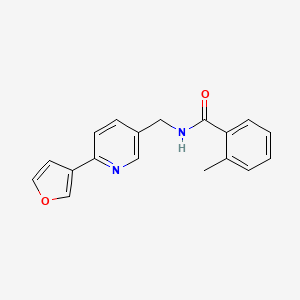
4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis would involve understanding these reactions, the conditions under which they occur, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactions can produce this compound).Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, etc.Scientific Research Applications
Chemical Synthesis and Pharmacological Activities
4-Methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, due to its structural complexity, is part of extensive research in the field of chemical synthesis and pharmacological activities. Research efforts are focused on exploiting its chemical properties for the synthesis of various compounds with potential therapeutic effects.
Synthetic Pathways and Derivatives : A significant aspect of the research on this compound involves exploring its synthetic pathways to create novel derivatives with enhanced pharmacological properties. For instance, studies have synthesized new derivatives incorporating the thiadiazole moiety, showing potent anticancer activities. These derivatives have been evaluated against different cancer cell lines, demonstrating the compound's role as a precursor in synthesizing potential anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial Activity : Another critical area of research is investigating the antimicrobial potential of derivatives synthesized from 4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide. Some studies have shown that these derivatives exhibit significant antibacterial activity, especially against Gram-positive bacteria. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial strains (Paruch, Popiołek, Biernasiuk, Berecka-Rycerz, Malm, Gumieniczek, & Wujec, 2021).
Antitubercular and Antidiabetic Screening : The compound and its derivatives have also been screened for antitubercular and antidiabetic activities. Some synthesized derivatives showed promising results in in vitro assays, pointing towards the compound's utility in discovering new treatments for tuberculosis and diabetes (Patel, Jadhav, Ansari, Pawara, & Surana, 2019), (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Carbonic Anhydrase Inhibition : Moreover, metal complexes of heterocyclic sulfonamide derivatives of 4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide have shown to be powerful inhibitors of human carbonic anhydrase isoenzymes. This discovery opens new avenues for developing carbonic anhydrase inhibitors with potential applications in treating conditions like glaucoma and edema (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to study, etc.
I hope this helps! If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-3-4-8(15(17)18)5-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPNRYVYUHNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)


![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)

![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)